molecular formula C13H20N2O5S B2932146 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1328174-01-1

9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2932146
CAS No.: 1328174-01-1
M. Wt: 316.37
InChI Key: MWJXURRQGOLBNL-UHFFFAOYSA-N
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Description

The compound 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane belongs to the class of spirocyclic azaspiro compounds. Its core structure consists of a 1,5-dioxa-9-azaspiro[5.5]undecane system, featuring a sulfonyl group linked to a 3,5-dimethyl-1,2-oxazole moiety.

Properties

IUPAC Name

9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S/c1-10-12(11(2)20-14-10)21(16,17)15-6-4-13(5-7-15)18-8-3-9-19-13/h3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJXURRQGOLBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC3(CC2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane typically involves the reaction of 3,5-dimethyl-1,2-oxazole with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The resulting intermediate is then subjected to a spirocyclization reaction to form the final spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules.

Biology

The compound’s biological activity is of interest in the field of medicinal chemistry. It has been studied for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are being explored for their anti-inflammatory and anticancer properties. The presence of the oxazole ring and sulfonyl group contributes to its pharmacological activity .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation .

Comparison with Similar Compounds

Structural Analogs of 1,5-Dioxa-9-azaspiro[5.5]undecane Derivatives

The following table summarizes key structural analogs, their substituents, and reported biological activities:

Compound Name Substituents/Modifications Biological Activity/Notes References
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl at N9, phenyl at C3 σR antagonist; reduces binge eating in rats
9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl at N9, phenyl at C2 Synthesized but activity not detailed
8-Ethoxycarbonyl-10-methyl-1,5-dioxa-9-azaspiro[5.5]undecane Ethoxycarbonyl at C8, methyl at C10 Synthetic intermediate; IR and yield reported
3-Methyl-1,5-dioxa-9-azaspiro[5.5]undecane Methyl at C3 Patent-listed; unspecified application
Target Compound 3,5-Dimethyloxazole sulfonyl at N9 Hypothesized σR/anticonvulsant activity N/A
Key Observations:
  • Substituent Position Matters : The placement of phenyl groups at C2 vs. C3 in benzyl-spiro derivatives (e.g., compounds from ) may influence σR binding affinity or selectivity.
  • Sulfonyl vs.

Functional Comparison: Sigma Receptor (σR) Ligands

Several spirocyclic analogs exhibit σR binding, a property linked to therapeutic effects in neuropsychiatric disorders:

Compound Name σ1R Affinity (Ki) σ2R Affinity (Ki) Functional Role References
Siramesine (spiro[isobenzofuran-1,4′-piperidine]) High Moderate S2R-selective ligand
Spipethiane (spiro[piperidine-4,2′-thiochromane]) Not reported Not reported Antiallodynic activity
1,5-Dioxa-9-azaspiro[5.5]undecane derivative (compound 4 in ) High Not tested Exceptional σR binding
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Not reported Not reported Reduces binge eating (σR-mediated)
Key Observations:
  • The spiro[5.5]undecane scaffold is a common feature in high-affinity σR ligands, as seen in compound 4 from .
Key Observations:
  • Chromatographic yields for spiro[5.5]undecane derivatives range from 6–64%, depending on substituent complexity .
  • IR peaks near 1733 cm⁻¹ (C=O stretch) in ethoxycarbonyl derivatives contrast with the target compound’s expected S=O stretches (~1350–1150 cm⁻¹) .

Biological Activity

The compound 9-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,5-dioxa-9-azaspiro[5.5]undecane is a member of the spirocyclic class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈N₂O₃S
  • Molecular Weight : 282.35 g/mol
  • IUPAC Name : this compound

This compound features a unique spirocyclic framework that contributes to its biological activity.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various therapeutic areas:

1. Anti-inflammatory Activity

Research indicates that derivatives of spirocyclic compounds exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated potent inhibition of soluble epoxide hydrolase (sEH), leading to reduced inflammation in models of chronic kidney disease . This suggests that this compound may similarly modulate inflammatory pathways.

2. Antimicrobial Activity

The antimicrobial efficacy of oxazole derivatives has been documented extensively. A review highlighted that various oxazole derivatives possess notable antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans . The specific activity of our compound has yet to be fully characterized but is expected to align with these findings due to structural similarities.

3. Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. For example, studies on related spirocyclic compounds have shown their effectiveness in inhibiting enzymes involved in metabolic pathways related to disease states . This could position the compound as a candidate for further exploration in drug development targeting specific enzymatic pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Anti-inflammatoryInhibition of sEH activity; reduced serum creatinine levels
AntimicrobialHigh activity against S. aureus and C. albicans
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Chronic Kidney Disease Model

In a study involving a rat model for anti-glomerular basement membrane glomerulonephritis, a related spirocyclic compound significantly reduced serum creatinine levels when administered orally at a dose of 30 mg/kg. This suggests that similar compounds may have therapeutic potential for chronic kidney diseases through modulation of inflammatory responses .

The biological activities of the compound can be attributed to its ability to interact with specific molecular targets:

  • Soluble Epoxide Hydrolase Inhibition : By inhibiting sEH, the compound may enhance the levels of protective epoxyeicosatrienoic acids (EETs), which have anti-inflammatory effects.
  • Membrane Disruption : Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial cell membranes or inhibit critical cellular functions.
  • Enzyme Targeting : Potential interactions with metabolic enzymes could lead to altered pathways that mitigate disease progression.

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